molecular formula C₁₀H₁₂D₃NO B1157112 (+)-Anatoxin A-d6

(+)-Anatoxin A-d6

Cat. No.: B1157112
M. Wt: 168.25
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Anatoxin A-d6 is a deuterated, stable isotope-labeled analog of the potent neurotoxin Anatoxin-a, a secondary amine alkaloid originally isolated from cyanobacteria such as Anabaena flos-aquae . This compound is designed for use as an internal standard in advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable the precise and accurate quantification of native anatoxin-a in complex environmental and biological samples . The incorporation of six deuterium atoms provides a predictable mass shift that eliminates analytical interference, thereby improving the reliability of data in research aimed at monitoring cyanobacterial bloom toxicity and assessing exposure risks . Anatoxin-a functions as a potent and irreversible agonist of nicotinic acetylcholine receptors (nAChRs) . Its high affinity for the muscle-type (α1)2βγδ nAChR, which is approximately 20 times greater than that of the natural neurotransmitter acetylcholine, causes persistent activation of the receptor . Unlike acetylcholine, anatoxin-a is not hydrolyzed by acetylcholinesterase, leading to sustained depolarization of post-synaptic neurons, uncontrolled action potentials, rapid fatigue, and ultimately paralysis of respiratory muscles, an effect that is fatal in vivo . The (+)-anatoxin-a enantiomer is the naturally occurring form and is significantly more biologically active than its synthetic (-)-counterpart . Beyond its role in analytical chemistry, (+)-Anatoxin A serves as an invaluable pharmacological tool for investigating the structure and function of various nAChR subtypes in the central and peripheral nervous systems . Its small molecular size and structure allow it to cross the blood-brain barrier, making it useful for central nervous system studies . Research utilizing this compound and its synthetic analogs continues to contribute to the development of subtype-specific pharmacophore models and may inform the design of novel therapeutic agents for neurological disorders characterized by cholinergic dysfunction, such as Alzheimer's disease .

Properties

Molecular Formula

C₁₀H₁₂D₃NO

Molecular Weight

168.25

Synonyms

1-(1R,6R)-9-Azabicyclo[4.2.1]non-2-en-2-ylethanone-d3;  (1R)-1-(9-Azabicyclo[4.2.1]non-2-en-2-yl)ethanone-d3; 

Origin of Product

United States

Synthetic Methodologies for + Anatoxin A D6

Strategies for Deuterium (B1214612) Incorporation in Anatoxin-A Synthesis

One primary strategy is the use of deuterated precursors . In biosynthetic studies of anatoxin-a, deuterium-labeled prolines have been synthesized and used to understand the metabolic pathways. acs.orgresearchgate.net This principle is directly applicable to chemical synthesis, where a deuterated version of a key starting material, such as a deuterated proline or pyroglutamic acid derivative, can be carried through the synthetic sequence to yield the final labeled product.

Another common approach is the use of deuterated reagents at specific steps of the synthesis. This can include:

Deuterium Gas (D₂): Catalytic hydrogenation is a common step in many organic syntheses. By replacing standard hydrogen gas (H₂) with D₂, it is possible to introduce deuterium atoms across a double bond.

Deuteride-Donating Reagents: Reducing agents are frequently used to convert carbonyls or other functional groups. Using deuterated reducing agents, such as sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄), allows for the stereospecific introduction of deuterium in place of hydrogen.

Deuterated Solvents: Solvents like deuterium oxide (D₂O) or deuterated methanol (B129727) (CD₃OD) can serve as a source of deuterium for exchangeable protons, particularly those adjacent to carbonyl groups (α-hydrogens), under basic or acidic conditions.

Electrochemical methods coupled with deuterium-labeling studies have also been explored, providing mechanistic insights that can inform synthetic strategies for incorporating deuterium. researchgate.net

Key Synthetic Pathways and Precursors for Isotopic Labeling

The total synthesis of anatoxin-a has been achieved through numerous routes, any of which can be adapted for the preparation of (+)-Anatoxin A-d6 by integrating the deuteration strategies mentioned above. researchgate.net A prominent and efficient approach begins with commercially available D-methyl pyroglutamate (B8496135).

One well-established pathway involves an intramolecular enyne metathesis . This synthesis starts from D-methyl pyroglutamate and proceeds through a cis-2,5-disubstituted pyrrolidine (B122466) intermediate. The key step involves a ring-closing metathesis to construct the bridged azabicyclic core of anatoxin-a. Deuterium could be incorporated by using deuterated reagents during the reduction or modification of functional groups in the side chains before the cyclization step.

Another significant synthetic strategy involves the transannular cyclization of cyclooctenes . researchgate.net This approach often starts with 1,5-cyclooctadiene. A key sequence involves the formation of a β-lactam, followed by ring-opening and a selenium-mediated cyclization to form the characteristic 9-azabicyclo[4.2.1]nonane skeleton. researchgate.net Deuteration could be achieved via catalytic deuteration of the initial cyclooctadiene or by using deuteride reagents to reduce intermediate functional groups.

The table below summarizes key precursors and reagents that can be utilized or adapted for the synthesis of this compound.

CategoryCompoundRole in SynthesisDeuteration Potential
Starting MaterialD-Methyl PyroglutamateChiral pool starting material for enantiospecific synthesis.Can be synthesized in a deuterated form.
Starting Material1,5-CyclooctadieneStarting material for cyclooctene-based pathways.Catalytic deuteration to introduce deuterium atoms.
ReagentSodium Borodeuteride (NaBD₄)Reducing agent for carbonyl groups.Directly introduces deuterium atoms.
ReagentLithium Aluminum Deuteride (LiAlD₄)Powerful reducing agent for esters and amides.Directly introduces deuterium atoms.
ReagentDeuterium Gas (D₂)Used in catalytic hydrogenation/deuteration reactions.Adds deuterium across double bonds.
Solvent/ReagentDeuterium Oxide (D₂O)Solvent for NMR; can be a deuterium source for H-D exchange.Exchanges with labile protons, e.g., α-protons.

Characterization of Synthesized Deuterated Anatoxin A-d6

Once the synthesis is complete, rigorous characterization is required to confirm the molecular structure, isotopic enrichment, and purity of the this compound. The primary analytical techniques for this purpose are mass spectrometry and nuclear magnetic resonance spectroscopy. environment.govt.nzeuropa.eu

Mass Spectrometry (MS): This is the definitive technique for confirming the incorporation of deuterium. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. For this compound, the molecular weight is expected to increase by approximately 6 Da compared to the unlabeled compound (C₁₀H₁₅NO, MW ≈ 165.12). The observed mass should correspond to the formula C₁₀H₉D₆NO. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can help confirm the location of the deuterium labels by observing mass shifts in specific fragments. researchgate.net

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. This provides direct evidence of successful deuteration at specific sites.

²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

¹³C NMR (Carbon-13 NMR): The signals for carbon atoms bonded to deuterium will appear as multiplets (due to C-D coupling) and may experience a slight upfield shift compared to the unlabeled compound.

Samples for NMR analysis are typically dissolved in deuterated solvents such as deuterium oxide (D₂O) or deuterated acetone (B3395972) (acetone-d6) to avoid interference from solvent protons. environment.govt.nz

The table below summarizes the expected characterization data for this compound.

TechniqueParameterExpected Observation for this compound
Mass Spectrometry (MS)Molecular Ion Peak (M+)Increased mass corresponding to the incorporation of 6 deuterium atoms (approx. +6 Da vs. unlabeled).
Tandem MS (MS/MS)Fragment IonsMass shifts in fragment ions consistent with deuterium locations.
Proton NMR (¹H NMR)Signal IntegrationAbsence or significant reduction of signals for protons at the deuterated positions.
Deuterium NMR (²H NMR)Chemical ShiftsSignals appear at chemical shifts corresponding to the deuterated positions.
Carbon-13 NMR (¹³C NMR)Signal Multiplicity/ShiftSplitting of carbon signals attached to deuterium (C-D coupling) and potential isotopic shifts.

Advanced Analytical Applications of + Anatoxin A D6

Role as an Internal Standard in Quantitative Mass Spectrometry

In quantitative mass spectrometry, the ideal internal standard co-elutes with the target analyte and exhibits identical chemical and physical properties, including ionization efficiency. However, it must have a different mass-to-charge ratio (m/z) to be distinguished by the mass spectrometer. (+)-Anatoxin A-d6, being a deuterated form of anatoxin-a, perfectly fits these criteria. It compensates for variations in sample preparation, injection volume, and matrix-induced signal suppression or enhancement, which are common challenges in complex sample analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the quantification of anatoxin-a due to its high sensitivity and specificity. researchgate.netnih.govmdpi.comresearchgate.net The incorporation of an isotopically labeled internal standard like this compound is a cornerstone of robust LC-MS/MS methods, including the official U.S. Environmental Protection Agency (EPA) Method 545 for drinking water analysis. sciex.comingenieria-analitica.com

In these methods, a known quantity of this compound is added to samples prior to preparation and analysis. epa.gov During LC-MS/MS analysis, the instrument monitors specific precursor-to-product ion transitions for both the native toxin (analyte) and the labeled standard. By calculating the ratio of the analyte's peak area to that of the internal standard, precise quantification is achieved, effectively correcting for any analyte loss during sample processing or fluctuations in instrument response. epa.gov Some methods have also successfully employed other labeled compounds, such as Phenylalanine-d5, as an internal standard to compensate for electrospray ion suppression and sample preconcentration losses, achieving low limits of detection. nih.gov Another approach involves the derivatization of both the sample and standard with unlabeled and d6-labeled dansyl chloride, respectively, to perform isotope dilution calibration. researchgate.netrsc.org

Key Research Findings:

LC-MS/MS methods can achieve limits of detection (LOD) for anatoxin-a as low as 0.65 ng/L and limits of quantification (LOQ) of 1.96 ng/L in lake water. nih.gov

In another study, the LOQ for anatoxin-a was established at 0.005 ng/mL in LC-MS grade water. sciex.com

Analyte recovery using an isotopically labelled internal standard in spiked lake water ranged from 73% to 97%, with high intra-day and inter-day precision. nih.gov

Table 1: Performance of LC-MS/MS Methods for Anatoxin-a using Isotope Dilution

Parameter Value Matrix Reference
Limit of Detection (LOD) 0.65 ng/L Lake Water nih.gov
Limit of Quantification (LOQ) 1.96 ng/L Lake Water nih.gov
Limit of Quantification (LOQ) 0.005 ng/mL LC-MS Grade Water sciex.com
Analyte Recovery 73% - 97% Lake Water nih.gov
Intra-day Precision (RSD%) 4.2% - 5.9% Lake Water nih.gov
Inter-day Precision (RSD%) 4.2% - 9.1% Lake Water nih.gov

Direct Analysis in Real-Time-High-Resolution Mass Spectrometry (DART-HRMS/MS) Techniques

Direct Analysis in Real-Time (DART) ionization coupled with high-resolution mass spectrometry (HRMS) offers a rapid screening alternative to traditional LC-MS/MS, requiring minimal sample preparation and having a total run time of under two minutes per sample. nih.gov This high-throughput capability is invaluable for analyzing a large number of samples quickly. nih.gov

The use of an isotopically labeled internal standard, such as this compound or ¹³C₄-anatoxin-a, is crucial in DART-HRMS/MS to correct for significant and variable matrix effects, particularly ionization suppression which can be as high as 86 ± 16%. nih.gov By adding the labeled standard, the method demonstrates excellent quantitative performance and reliability for the rapid analysis of anatoxin-a and its analogs in complex samples like cyanobacterial mats. nih.gov

Key Research Findings:

The DART-HRMS/MS method has a limit of detection for anatoxin-a estimated at 5 ng/g. nih.gov

The use of an isotopically labeled internal standard successfully corrected for substantial matrix suppression effects. nih.gov

The total analysis time is approximately 2 minutes per sample, showing excellent agreement with reference LC-HRMS methods. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy and Precision

Isotope Dilution Mass Spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. nih.gov This technique relies on the addition of a known amount of an isotopically enriched standard, such as this compound, to a sample. The analyte concentration is then determined by measuring the altered isotope ratio of the analyte/internal standard mixture.

Because the labeled standard behaves identically to the native analyte during extraction, purification, and ionization, IDMS effectively cancels out matrix effects and variations in recovery. nih.gov This leads to highly accurate results, validating it as a superior method over external standard calibration, which can be significantly skewed by matrix suppression. nih.gov Studies have demonstrated that IDMS methods produce results well within the expected ranges for certified reference materials, confirming their accuracy. nih.gov The principle has been demonstrated effectively for algal toxins by using differential isotope-labeling derivatization, where a d6-labeled standard is created and mixed with the sample to achieve isotope dilution calibration. researchgate.netrsc.org

Application in Environmental Matrices

The presence of the neurotoxin anatoxin-a in environmental water bodies poses a significant risk to public and animal health. nih.govwho.int Therefore, sensitive and reliable analytical methods are essential for monitoring its presence in various environmental matrices.

Freshwater Sample Analysis

This compound is instrumental in the analysis of anatoxin-a in various freshwater sources, including lakes, rivers, and drinking water reservoirs. ingenieria-analitica.comnih.govnih.gov The complexity of these matrices, which contain a multitude of organic and inorganic compounds, can interfere with accurate quantification. Methods based on isotope dilution using LC-MS/MS allow for the direct injection of filtered water samples, simplifying procedures while maintaining high sensitivity. nih.gov

For instance, a method for lake water analysis was able to separate anatoxin-a from the isobaric amino acid phenylalanine, which can cause misidentification, and achieved a limit of quantification of 13 ng/L. nih.gov Another study successfully applied a method using an isotopically labeled internal standard to detect anatoxin-a in Greek lakes at concentrations as low as 0.6 ng L⁻¹. nih.gov

Table 2: Method Performance for Anatoxin-a in Water Matrices

Matrix Method Limit of Quantification (LOQ) Reference
Lake Water LC-MS/MS 13 ng/L nih.gov
Fish Fillet LC-MS/MS 0.5 ng/g nih.gov
Lake Water LC-MS/MS 1.96 ng/L nih.gov
Drinking Water LC-MS/MS 0.005 ng/mL sciex.com

Cyanobacterial Mat and Algal Bloom Assessment

Cyanobacterial blooms and benthic mats are the primary sources of anatoxin-a production. europa.eumdpi.com Monitoring these blooms is critical for public health warnings and water resource management. noaa.gov The analysis of these dense biological samples is particularly challenging due to high matrix complexity.

The use of this compound as an internal standard is essential for accurately quantifying anatoxin-a and its analogs in cyanobacterial biomass. nih.govnih.gov High-throughput methods like DART-HRMS/MS, enabled by isotope dilution, allow for the rapid assessment of a large number of mat samples, facilitating broad-scale field studies of toxin distribution and variability. nih.gov Research has successfully applied this technique to analyze dozens of Microcoleus-dominated benthic cyanobacterial mat samples, demonstrating the method's power in environmental monitoring and risk assessment. nih.gov

Application in Biological Matrices (Non-Human Origin)

The detection and quantification of anatoxin-a in non-human biological matrices are essential for environmental monitoring, food safety, and toxicological research. The complexity of these samples necessitates robust analytical methods, where this compound plays a pivotal role. Most analytical methods focus on water and cyanobacterial samples, highlighting the need for validated techniques in more complex matrices like those from aquatic animals. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most prevalent detection technique for this purpose. nih.govnih.gov

Isotopically labeled standards are crucial for determining cyanotoxins in animal tissues, such as fish, and fluids like urine. researchgate.netmdpi.com Their use allows for improved compensation for biases in recovery and matrix-related suppression during analysis. researchgate.net

In one fatal canine neurotoxicosis case, anatoxin-a and its analogue, dihydroanatoxin-a, were detected and quantified in the dog's urine and stomach contents using two independent analytical methods: HILIC-MS/MS and accurate mass LC-HRMS. nih.gov The concentrations found were significant, with anatoxin-a levels reaching 599 ng/mL in urine and 1,044 ng/g in stomach contents. nih.gov

Similarly, high-resolution mass spectrometry (HRMS) has been employed to identify ATX and its metabolites in mouse urine samples to better understand its biotransformation following exposure. epa.gov In a study to validate a detection method, urine from mice dosed with known amounts of anatoxin was used. epa.gov The analysis of these acutely dosed mouse samples revealed ATX concentrations ranging from 2,748 to 21,450 ng/mL. mdpi.com The development of such methods, which use an isotopically labeled anatoxin for dilution prior to LC-MS/MS analysis, enables the precise and accurate quantification of the toxin in urine. mdpi.comresearchgate.net

The analysis of fish tissue for anatoxin-a is another critical area, given the potential for bioaccumulation and transfer through the food chain. mdpi.com Methods using isotope dilution LC-MS/MS have been developed to screen for multiple cyanotoxins, including anatoxin-a, in fish tissue. researchgate.net These sensitive techniques can achieve method detection limits as low as 0.14 ng/g for anatoxin-a in these complex matrices. mdpi.com

Table 1: Quantification of Anatoxin-a in Animal Biological Samples

Biological MatrixAnimal ModelAnalytical MethodReported ConcentrationSource
UrineCanineHILIC-MS/MS599 ng/mL nih.gov
Stomach ContentsCanineHILIC-MS/MS1,044 ng/g nih.gov
UrineMouseLC-MS/MS2,748 - 21,450 ng/mL mdpi.com
Fish TissueFishIsotope Dilution LC-MS/MSMDL of 0.14 ng/g mdpi.com

In vitro studies are fundamental to understanding the cellular mechanisms of anatoxin-a toxicity. mdpi.comnih.gov These investigations often involve exposing various cell lines to the toxin and measuring its uptake and effects. The analysis of the cell culture medium (extracellular fraction) and the cell lysate (intracellular fraction) is performed to quantify the distribution of the toxin.

Ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) is the method of choice for these analyses. nih.gov The use of an internal standard like this compound is implicit in these quantitative studies to ensure accuracy, correcting for any variations during sample preparation and analysis.

One study investigated the cytotoxicity and uptake of anatoxin-a in a wide range of cell lines, including those from the nervous system (N2a, SH-SY5Y), immune system (L5178Y Tk+/-, Jurkat, THP-1), liver (HepG2), and intestine (Caco-2). nih.gov After a 24-hour exposure, the amount of ATX-a in both the intracellular and extracellular fractions was determined. The results showed that immune system cells had the highest uptake, followed by neuronal cells, and then liver and intestinal cells. nih.gov

Table 2: Intracellular Uptake of Anatoxin-a in Various Cell Lines After 24-Hour Exposure

Cell LineCell TypeATX-a Exposure Concentration (µg/mL)Intracellular ATX-a (% of Total Added)Source
JurkatImmune System5010.58% nih.gov
10013.96%
THP-1Immune System506.62% nih.gov
10014.72%
L5178Y Tk+/-Immune System506.45% nih.gov
1009.70%
N2aNeuronal501.85% nih.gov
1002.94%
SH-SY5YNeuronal501.52% nih.gov
1002.13%
HepG2Liver500.30% nih.gov
1000.54%
Caco-2Intestinal500.45% nih.gov
1000.65%

Tissue and Fluid Analysis in Ex Vivo and Animal Studies

Overcoming Matrix Effects in Complex Sample Analysis

A significant challenge in quantitative analysis using liquid chromatography coupled with electrospray ionization-mass spectrometry (LC-ESI-MS) is the phenomenon of "matrix effects". rsc.org These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. rsc.org

The stable isotope dilution method is the preferred approach to mitigate these matrix effects. rsc.org This technique involves adding a known quantity of a stable, isotopically labeled version of the analyte, such as this compound, to the sample at an early stage of preparation. Because the labeled internal standard is chemically identical to the native analyte, it experiences the same extraction inefficiencies and, crucially, the same degree of ion suppression or enhancement during ESI-MS analysis. researchgate.netmdpi.com By measuring the ratio of the native analyte signal to the labeled standard signal, accurate quantification can be achieved, as the ratio remains constant regardless of matrix-induced signal fluctuations.

Research on the analysis of anatoxins in complex cyanobacterial mat samples demonstrated the effectiveness of this approach. researchgate.netacs.orgnih.gov The use of an isotopically labeled ATX standard successfully corrected for observed matrix effects, which were causing significant (86 ± 16%) signal suppression. researchgate.netacs.org This highlights the indispensable role of standards like this compound in achieving reliable and accurate results in challenging biological and environmental samples. nih.govresearchgate.netresearchgate.net

Mechanistic Investigations Utilizing Isotopic Labeling

Studies on Degradation Pathways and By-product Formation

Tracing Degradation Products in Environmental Simulation Studies

Currently, there is no available research that specifically utilizes (+)-Anatoxin A-d6 to trace its degradation products in environmental simulation studies. Such studies are crucial for understanding how the toxin behaves under conditions that mimic natural aquatic environments, including the effects of sunlight (photolysis), microbial activity, and interactions with sediment and dissolved organic matter.

While the degradation of anatoxin-a has been studied under simulated natural conditions, these investigations have not reported the use of a d6-labeled internal standard for the purpose of tracking and identifying its transformation products. For instance, studies have shown that anatoxin-a undergoes rapid photochemical degradation in sunlight, with half-lives reported to be between one to two hours at a pH of 8 to 9. unizar.es Biodegradation by native microbial populations is also a recognized pathway for its removal. nih.gov However, the precise chemical structures of all resulting degradation products from these processes are not fully elucidated, a task that would be greatly facilitated by the use of isotopic labeling.

Isotopic Tracking in Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a key focus for the removal of cyanotoxins from contaminated water sources. unesco.org These processes, which include ozonation, UV/H₂O₂, and photocatalysis with materials like titanium dioxide (TiO₂), rely on the generation of highly reactive oxygen species to break down organic pollutants. unesco.orgacs.orgcore.ac.uknih.govisotope.com

Despite the extensive research into the application of AOPs for anatoxin-a removal, no studies were found that have employed this compound as a tool for isotopic tracking of the degradation mechanism. The use of a labeled compound in AOP studies would provide definitive evidence for the reaction pathways by allowing researchers to trace the deuterium (B1214612) atoms from the parent molecule into its various smaller, oxidized byproducts. This would offer unambiguous confirmation of the transformation products formed.

Research on the degradation of the non-labeled anatoxin-a by AOPs has identified several by-products. For example, in UV-C/H₂O₂ reactions, six degradation by-products have been identified using liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS). Another study on the FeIII–TAML/H₂O₂ catalytic oxidation system identified C2, C3 epoxy-ANA as the main oxidation product of anatoxin-a. The application of this compound in similar experiments could confirm these proposed pathways and potentially uncover other, previously unidentified, degradation routes by simplifying the complex mass spectra obtained from environmental samples.

While the use of isotopically labeled standards, such as those with ¹³C or ¹⁵N, is mentioned for improving the accuracy of quantitative analysis of cyanotoxins, this application is distinct from using a labeled compound to investigate degradation mechanisms. The primary role of these standards in analytical methods is to correct for variations in sample extraction and instrument response, not to trace the fate of the molecule through chemical reactions.

Environmental Studies and Ecological Impact Assessment Using Deuterated Analogues

Fate and Transport Studies of Anatoxin-A in Aquatic Ecosystems

Understanding the fate and transport of Anatoxin-A is essential for predicting its distribution and potential for exposure in aquatic ecosystems. Factors such as water chemistry, sunlight, and microbial activity all play a role in the toxin's persistence.

(+)-Anatoxin A-d6 is an invaluable tracer for studying the environmental dynamics of Anatoxin-A. Because it is chemically identical to the natural toxin, apart from the substitution of six hydrogen atoms with deuterium (B1214612), it behaves in the same way in the environment. This allows researchers to "spike" water samples with a known concentration of the deuterated analogue and then track its movement and degradation over time. This technique is crucial for validating analytical methods and for conducting recovery studies in complex environmental matrices. The use of an isotopically labeled internal standard like this compound improves the precision and accuracy of analytical methods such as liquid chromatography-mass spectrometry (LC-MS). acs.org

The persistence of Anatoxin-A in natural waters is largely determined by degradation processes, primarily photodegradation and biodegradation. iwaponline.comtoxic-cyanobacteria.comeuropa.eumdpi.comnih.gov

Photodegradation: Anatoxin-A is known to degrade in the presence of sunlight. nih.gov The half-life of Anatoxin-A under sunlight is approximately 1 to 2 hours. researchgate.netepa.gov However, in the absence of light, such as in deeper waters or within distribution systems, its persistence can increase significantly, with half-lives ranging from days to months. iwaponline.comepa.gov The rate of photodegradation can be influenced by water chemistry, such as pH, and the presence of other dissolved substances. uwaterloo.ca

Biodegradation: Microbial communities in lake water and sediments can contribute to the breakdown of Anatoxin-A. nih.gov Studies have shown that the rate of biodegradation can vary depending on the microbial populations present. nih.gov For instance, inocula from locations with a history of cyanobacterial blooms have demonstrated a higher degradation rate for some cyanotoxins. nih.gov

Degradation ProcessKey FactorsHalf-Life/Efficiency
Photodegradation Sunlight, pH1-2 hours in sunlight researchgate.netepa.gov
Biodegradation Microbial populationsVariable, can be significant nih.gov

Use of this compound as a Tracer for Environmental Dynamics

Source Tracking and Cyanobacterial Bloom Dynamics

Identifying the sources of Anatoxin-A is a key component of managing the risks associated with cyanobacterial blooms. who.int The toxin is produced by a variety of cyanobacteria species, which can be either planktonic (free-floating) or benthic (attached to sediments). mdpi.comuchicago.edu While planktonic blooms in nutrient-rich waters are a well-known source, benthic cyanobacteria in clear, low-nutrient waters can also produce significant amounts of anatoxins. mdpi.comuchicago.edu

The main driver for the proliferation of cyanobacteria is often nutrient enrichment from sources like agricultural runoff and wastewater. who.intmdpi.com Monitoring for factors that promote cyanobacterial growth, such as total phosphorus levels and water temperature, is crucial for predicting bloom events. who.int Genetic methods, such as the detection of anatoxin synthetase genes, can help to identify the presence of toxin-producing cyanobacteria even when the toxin itself is not detected. uchicago.edu

Remediation and Treatment Process Efficacy Assessment

The removal of Anatoxin-A from drinking water sources is a critical public health measure. iwaponline.comtoxic-cyanobacteria.comeuropa.eumdpi.comnih.gov Various water treatment technologies have been evaluated for their effectiveness in removing this toxin.

Conventional water treatment processes, including coagulation, sedimentation, and filtration, are generally effective at removing intact cyanobacterial cells. epa.gov However, these methods may not be sufficient for removing dissolved extracellular Anatoxin-A, and some processes, like pre-oxidation, can even cause cells to lyse, releasing more toxins into the water. epa.gov

Several treatment technologies have shown promise for removing dissolved Anatoxin-A:

Activated Carbon: Both powdered activated carbon (PAC) and granular activated carbon (GAC) can be effective at adsorbing Anatoxin-A. researchgate.netepa.gov The effectiveness depends on the type of carbon, dosage, and water quality parameters. epa.gov

Membrane Filtration: High-pressure membrane filtration, such as nanofiltration and reverse osmosis, is likely effective for removing dissolved Anatoxin-A. toxic-cyanobacteria.comnih.gov

Biofiltration: Slow sand filtration has demonstrated the ability to remove Anatoxin-A through biological transformation. mdpi.com

Treatment TechnologyEffectiveness for Dissolved Anatoxin-AKey Considerations
Powdered Activated Carbon (PAC) Promising, but more research needed researchgate.netepa.govCarbon type, dosage, water quality epa.gov
Granular Activated Carbon (GAC) Likely effective epa.govCarbon condition, water quality epa.gov
Nanofiltration/Reverse Osmosis Likely effective toxic-cyanobacteria.comnih.govPotential for cell lysis epa.gov
Slow Sand Filtration Effective mdpi.comRelies on biological transformation mdpi.com

Advanced Oxidation Processes (AOPs) are a group of chemical treatment procedures that utilize highly reactive species, such as hydroxyl radicals, to degrade contaminants. researchgate.net Several AOPs have been investigated for their efficacy in degrading Anatoxin-A. iwaponline.comtoxic-cyanobacteria.commdpi.com

Ozonation: Ozone has been shown to be very effective in oxidizing Anatoxin-A. epa.govnih.gov

UV/H₂O₂: The combination of ultraviolet (UV) radiation and hydrogen peroxide (H₂O₂) is an effective AOP for Anatoxin-A degradation. epa.govnih.gov This process generates hydroxyl radicals that rapidly oxidize the toxin. nih.gov Studies have shown that this method can significantly enhance the degradation rate compared to UV photolysis alone. nih.govresearchgate.net

Potassium Permanganate: This oxidant can also be successful in treating Anatoxin-A. toxic-cyanobacteria.comnih.gov

In contrast, chlorine-based oxidants (chlorine, chloramines, and chlorine dioxide) have been found to be largely ineffective for the removal of Anatoxin-A. iwaponline.comnih.gov

Advanced Oxidation ProcessEffectiveness for Anatoxin-AMechanism
Ozonation Very effective epa.govnih.govOxidation
UV/H₂O₂ Effective epa.govnih.govHydroxyl radical oxidation nih.gov
Potassium Permanganate Successful toxic-cyanobacteria.comnih.govOxidation
Chlorination Ineffective iwaponline.comnih.gov-

Future Research Directions and Emerging Applications

Development of Novel Isotopic Labeling Strategies

The limited availability of isotopically labeled standards for many cyanotoxins has historically hindered the development of robust quantitative analytical methods. doi.org To address this, researchers are exploring novel strategies for isotopic labeling that are both effective and economical.

One promising approach is isotope-labeling derivatization. researchgate.net This technique involves derivatizing the target toxin in a sample with a standard reagent (e.g., dansyl chloride) and derivatizing a pure toxin standard with a deuterated version of the same reagent (e.g., dansyl-d6 chloride). researchgate.net The two are then mixed to perform isotope dilution calibration for liquid chromatography–tandem mass spectrometry (LC-MS/MS) analysis. researchgate.net This method has been successfully demonstrated for anatoxin-a (ATX) and homoanatoxin-a (hATX), utilizing a novel solid-phase extraction (SPE) clean-up on a mixed reverse phase/weak anion exchange column. researchgate.net This specific SPE column facilitates the clean-up of the derivatized toxins while simultaneously removing excess derivatization reagent through covalent bonding. researchgate.net

Further research is aimed at refining these derivatization techniques and exploring new isotopic labels beyond deuterium (B1214612). The use of ¹³C and ¹⁵N labeling in cyanobacterial cultures is also an area of investigation. rsc.orgmdpi.com For instance, experiments with stable ¹⁵N labeling in Nostoc sp. and deuterated fatty acid supplementation have been used to identify new metabolites, a strategy that could be adapted for anatoxin biosynthesis pathways. rsc.org Developing a wider array of commercially available, well-characterized isotopically labeled standards, including for anatoxin congeners, remains a key objective to support advanced analytical and metabolic research. nih.govnoaa.gov

Expanding Analytical Methodologies for Anatoxin-A and Analogues

The use of (+)-Anatoxin A-d6 and other isotopic standards is central to expanding and improving analytical methods for anatoxin-a and its analogues, such as homoanatoxin-a and dihydroanatoxin-a. The primary goal is to develop more sensitive, accurate, and high-throughput methods for detecting these toxins in increasingly complex matrices like fish tissue, vegetables, and benthic cyanobacterial mats. researchgate.netmdpi.comnih.gov

Liquid chromatography–tandem mass spectrometry (LC-MS/MS) is the most widely used technique for quantifying anatoxin-a. researchgate.netnih.govnih.gov The incorporation of isotopically labeled internal standards in an isotope dilution approach is critical for correcting analytical biases, such as incomplete recovery during sample extraction and matrix effects during ionization. nih.govnih.gov Matrix effects, where other components in a sample suppress or enhance the ionization of the target analyte, are a significant challenge in electrospray ionization (ESI) mass spectrometry. nih.gov Because a deuterated standard like this compound has nearly identical physicochemical properties to the native toxin, it experiences the same matrix effects and extraction losses, allowing for highly accurate quantification. nih.govnih.gov

Recent advancements include the development of multi-toxin screening methods that can simultaneously detect several classes of cyanotoxins, including anatoxins, microcystins, and cylindrospermopsin. nih.govisotope.com One such method successfully validated the use of isotopically labeled internal standards for anatoxin-a, cylindrospermopsin, and various microcystins for the first time, significantly improving compensation for recovery bias and matrix suppression in both water and fish tissue samples. nih.govresearchgate.net

Researchers are also exploring different chromatographic techniques to improve separation and sensitivity. The use of a zwitterionic hydrophilic interaction liquid chromatography (HILIC) column has shown greater sensitivity for separating anatoxin-a, cylindrospermopsin, and saxitoxin (B1146349) compared to previous techniques. nih.gov Furthermore, high-throughput methods like direct analysis in real-time–high-resolution tandem mass spectrometry (DART–HRMS/MS) are being developed for rapid screening of anatoxins in cyanobacterial mats, with analysis times of about two minutes per sample. nih.govresearchgate.net These methods also rely on isotopically labeled internal standards to ensure accuracy. nih.gov

A current research initiative aims to expand the U.S. Environmental Protection Agency's (EPA) Method 545 to include additional anatoxin congeners, supported by the development of new certified reference materials and standards. noaa.gov This will help address the issue of under-reporting total anatoxin toxicity by enabling labs to measure more than just the primary anatoxin-a variant. noaa.gov

Summary of Advanced Analytical Methods for Anatoxin-A
MethodKey Features & AdvancementsRole of Deuterated/Isotopic StandardsMatricesReference(s)
Isotope Dilution LC-MS/MSMulti-toxin class screening (anatoxins, microcystins, etc.). Pairs extraction and separation techniques for broad analyte range.First validated use for multiple cyanotoxin classes to correct for matrix effects and recovery bias.Water, Fish Tissue nih.govnih.gov
HILIC-MS/MSUtilizes a zwitterionic hydrophilic interaction liquid chromatography (HILIC) column for enhanced separation.Improves sensitivity and separation for anatoxin-a, cylindrospermopsin, and saxitoxin.Water nih.gov
Isotope-Labeling Derivatization LC-MS/MSUses dansyl-d6 chloride to derivatize standards, enabling isotope dilution for toxins without available labeled standards.Provides a cost-effective way to apply isotope dilution principles.Cyanobacteria, Mussels doi.orgresearchgate.net
DART-HRMS/MSHigh-throughput screening with minimal sample preparation and a total analysis time of ~2 minutes.13C4-Anatoxin-a used as an internal standard to correct for significant matrix suppression.Benthic Cyanobacterial Mats nih.govresearchgate.net
Expanded EPA Method 545Ongoing project to include additional anatoxin congeners (e.g., homoanatoxin-a) in the official method.Development of new certified reference materials, including isotopic standards, is a core part of the project.Drinking Water, Environmental Water noaa.gov

Advanced Mechanistic Studies in Non-Human Biological Systems

While anatoxin-a is known as a potent neurotoxin that acts as an agonist on nicotinic acetylcholine (B1216132) receptors (nAChR), leading to neuromuscular blockade, significant gaps remain in understanding its complete toxicological profile. mdpi.comresearchgate.net Future research, aided by the use of analytical standards like this compound for accurate quantification in biological samples, is focused on elucidating the toxin's toxicokinetics (absorption, distribution, metabolism, and excretion) and exploring its effects beyond the nervous system.

Studies in animal models show that anatoxin-a is rapidly absorbed from the gut, with signs of neurotoxicity appearing within minutes of oral exposure. mdpi.comwho.int It is also known to cross the blood-brain barrier. mdpi.com However, specific data on its metabolism and excretion pathways are scarce. mdpi.com Advanced studies are needed to identify metabolites and determine elimination rates in various organisms.

Recent research has begun to explore the effects of anatoxin-a on other biological systems, particularly the immune system. An in vitro study using lymphocytes from the fish Carassius auratus demonstrated that environmentally relevant concentrations of anatoxin-a can induce apoptosis (programmed cell death). nih.gov The mechanism appeared to involve the generation of intracellular oxidative stress and the disruption of the antioxidant system. nih.gov Another study investigating a range of cell lines found that immune system cells (Jurkat and THP-1) showed the highest uptake of anatoxin-a compared to neuronal and liver cells, suggesting they may be significant targets. nih.gov

The developmental toxicity of anatoxin-a is another area requiring deeper investigation. One study on toad embryos (Bufo arenarum) exposed to anatoxin-a noted adverse effects including dose-dependent transient narcosis, edema, and a highly unusual delayed mortality. nih.gov In mouse models, however, preliminary studies did not find anatoxin-a to be a developmental toxicant. nih.gov These conflicting results underscore the need for more comprehensive studies across different species and developmental stages to fully characterize these risks. mdpi.com

Summary of Mechanistic Findings for Anatoxin-A in Non-Human Systems
Biological SystemKey Research FindingArea for Future StudyReference(s)
Mice/Rats (In Vivo)Rapid absorption from the gut. Potent nicotinic agonist causing neuromuscular blockade and death by respiratory arrest.Detailed metabolism and excretion pathways; chronic low-level exposure effects. mdpi.comwho.intnih.gov
Fish (Carassius auratus, In Vitro)Induces apoptosis in lymphocytes via oxidative stress at environmentally relevant concentrations.In vivo confirmation of immunotoxicity; biotransformation mechanisms in fish. nih.gov
Amphibians (Bufo arenarum, In Vivo)Caused dose-dependent narcosis, edema, and unusual delayed mortality in embryos.Mechanism of delayed toxicity; effects on different life stages. nih.gov
Various Cell Lines (In Vitro)Immune system cells (THP-1, Jurkat) showed the highest intracellular uptake of anatoxin-a.Gene expression changes in response to toxin exposure; mechanisms of cellular uptake. nih.gov
Aquatic Plants (Vallisneria natans)Plants exhibit a defense response by producing phytohormones like abscisic acid.Impact of toxin accumulation on plant health and transfer through the food chain. mdpi.com

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting and quantifying (+)-Anatoxin A-d6 in environmental or biological samples?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For quantification, use isotopically labeled internal standards (e.g., this compound itself) to correct for matrix effects and instrument variability. Sample preparation typically involves solid-phase extraction (SPE) to isolate the compound from complex matrices like algal blooms or tissue homogenates .
  • Experimental Design : Include calibration curves with deuterated analogs to validate linearity. Spike-and-recovery experiments are critical for assessing extraction efficiency (target recovery: 70–120%) .

Q. How is this compound synthesized, and what are the key challenges in ensuring isotopic purity?

  • Synthesis : The compound is typically synthesized via deuteration of the parent molecule, (+)-Anatoxin A, using deuterated reagents (e.g., D₂O or deuterium gas) under controlled catalytic conditions. Key steps involve maintaining stereochemical integrity during hydrogen/deuterium exchange .
  • Challenges : Deuterium scrambling at C-6 must be minimized. Validate isotopic purity (>98% d6) using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm deuterium incorporation at specific positions .

Q. What are the primary applications of this compound in neuropharmacology research?

  • Methodology : The deuterated form serves as an internal standard in pharmacokinetic studies to quantify endogenous anatoxin levels. It is also used in competitive binding assays to study nicotinic acetylcholine receptor (nAChR) interactions, where its stability reduces metabolic interference during in vitro experiments .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for (+)-Anatoxin A across different model organisms?

  • Data Analysis : Perform species-specific dose-response studies using standardized protocols (e.g., OECD Test Guidelines). Differences in metabolic pathways (e.g., cytochrome P450 activity) may explain variability. Pair toxicity assays with metabolomics to identify species-specific biomarkers .
  • Case Example : In zebrafish, rapid detoxification via glucuronidation reduces acute toxicity compared to rodents, where slower metabolism increases bioaccumulation .

Q. What strategies are effective for integrating genomic and metabolomic data to study anatoxin biosynthesis in cyanobacteria?

  • Multi-Omics Workflow :

Genomic Analysis : Use antiSMASH or PRISM to identify biosynthetic gene clusters (BGCs) linked to anatoxin production in strains like Microcoleus sp. .

Metabolomic Profiling : Apply HRMS-based untargeted metabolomics to correlate BGC expression with anatoxin-d6 production under varying environmental conditions (e.g., nitrogen limitation) .

Validation : Knock out candidate genes (e.g., anaC) via CRISPR-Cas9 and assess metabolite depletion .

Q. How can researchers address the instability of this compound in aqueous solutions during long-term studies?

  • Stabilization Techniques :

  • Store stock solutions in acidic methanol (pH 3.0) at -80°C to prevent degradation.
  • Use amber vials to avoid photodegradation.
  • Monitor degradation products (e.g., dihydroanatoxin) via LC-MS/MS and adjust storage conditions iteratively .

Q. What statistical approaches are recommended for validating low-abundance this compound signals in noisy environmental datasets?

  • Data Processing : Apply machine learning algorithms (e.g., random forest) to distinguish true signals from background noise. Use limit of detection (LOD) and limit of quantification (LOQ) calculations based on signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) .
  • Reproducibility : Include triplicate runs and blank controls in each batch to assess inter-day variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.